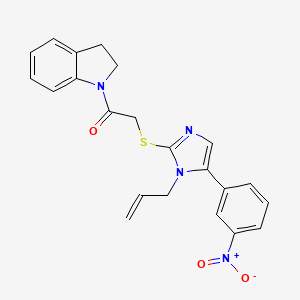

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Descripción

The compound 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a structurally complex molecule featuring:

- A 1H-imidazole core substituted with an allyl group at N1 and a 3-nitrophenyl group at C5.

- A thioether linkage (-S-) connecting the imidazole C2 to an ethanone moiety.

- The ethanone is further substituted with an indolin-1-yl group, introducing a bicyclic indole-derived structure.

This architecture combines functional groups associated with diverse bioactivities.

Propiedades

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[5-(3-nitrophenyl)-1-prop-2-enylimidazol-2-yl]sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3S/c1-2-11-25-20(17-7-5-8-18(13-17)26(28)29)14-23-22(25)30-15-21(27)24-12-10-16-6-3-4-9-19(16)24/h2-9,13-14H,1,10-12,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKMZXBKYDAJQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. One possible synthetic route includes:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine in the presence of an acid catalyst.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a mixture of concentrated nitric acid and sulfuric acid.

Allylation: The allyl group can be introduced through an allylation reaction, typically using an allyl halide and a base.

Thioether Formation: The thioether linkage can be formed by reacting the imidazole derivative with a thiol compound under basic conditions.

Indoline Attachment: The final step involves the coupling of the thioether-imidazole intermediate with an indoline derivative, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the allyl and thioether groups.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the indoline and imidazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

Oxidation: Products may include sulfoxides, sulfones, and epoxides.

Reduction: Products may include amines and reduced imidazole derivatives.

Substitution: Products may include various substituted imidazole and indoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mecanismo De Acción

The mechanism of action of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The presence of the nitrophenyl group suggests potential interactions with electron-rich sites, while the imidazole ring may participate in hydrogen bonding and coordination with metal ions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related molecules from the literature:

Table 1: Structural and Functional Comparison

Key Comparative Insights

The indolin-1-yl group differs from indolinone () and cathinone derivatives (), suggesting divergent receptor interactions.

Nitroimidazole Derivatives :

- Both the target and compounds feature nitro-substituted imidazoles, a hallmark of antiparasitic drugs (e.g., metronidazole analogs). However, the 3-nitrophenyl substituent in the target may enhance π-stacking interactions compared to methyl or benzimidazole groups.

Biological Activity: The S1P inhibitors () demonstrate immunomodulatory effects, while the cathinone derivative () is psychoactive. The target’s bioactivity remains uncharacterized but could align with kinase inhibition due to the indolinyl moiety.

Synthetic Methodology :

- TDAE-mediated synthesis () is prevalent for nitroimidazole derivatives, suggesting a feasible route for the target compound.

Actividad Biológica

The compound 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 358.43 g/mol . The presence of functional groups such as imidazole, nitrophenyl, and thioether enhances its potential reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 358.43 g/mol |

| Structure | Structure |

Synthesis

The synthesis of This compound typically involves several key steps:

- Formation of the Imidazole Ring : This can be achieved through condensation reactions involving aldehydes and amines.

- Introduction of the Nitro Group : Nitration reactions are conducted using nitric acid to introduce the nitrophenyl group.

- Thioether Formation : The thioether linkage is formed through reactions involving thiols and alkyl halides under basic conditions.

Antimicrobial Properties

Research indicates that compounds containing imidazole and nitrophenyl groups often exhibit significant antimicrobial activities. In vitro studies have demonstrated that similar derivatives possess effective antibacterial properties against both Gram-positive and Gram-negative bacteria.

For instance, a study evaluated the antimicrobial efficacy of various nitroimidazole derivatives, revealing that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and streptomycin . The mechanism is believed to involve the generation of reactive radicals that disrupt bacterial DNA synthesis.

Anti-inflammatory Activity

Compounds with imidazole structures have also been reported to exhibit anti-inflammatory effects. A related study assessed the anti-inflammatory activity using carrageenan-induced paw edema in mice, demonstrating that derivatives showed significant inhibition comparable to established anti-inflammatory drugs.

The proposed mechanism for the biological activity of This compound involves:

- Enzyme Inhibition : The imidazole ring may interact with various enzymes or receptors, inhibiting their activity.

- Radical Formation : The nitro group can undergo reduction to form reactive intermediates that damage cellular components, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives similar to our compound and tested them against a panel of bacteria including E. coli and Staphylococcus aureus. The results indicated that some compounds had MIC values ranging from 4.9 µM to 17 µM , showcasing superior activity compared to traditional antibiotics .

Case Study 2: Anti-inflammatory Assessment

In another investigation, compounds featuring similar structural motifs were evaluated for their anti-inflammatory properties using a mouse model. The results indicated a significant reduction in edema compared to control groups, highlighting the therapeutic potential of such compounds in inflammatory diseases.

Q & A

Q. Optimization Parameters :

Basic: Which spectroscopic techniques are essential for structural characterization?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., allyl group δ 5.2–5.8 ppm; indoline protons δ 3.1–3.5 ppm) .

- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹; NO₂ asymmetric stretch at 1520 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 463.12) .

- X-ray Crystallography : Resolves spatial arrangement of the nitro-phenyl and indoline moieties .

Advanced: How can researchers resolve contradictions in spectroscopic or bioactivity data?

Answer:

Contradictions often arise from:

- Isomeric Byproducts : Use HPLC with a C18 column (acetonitrile/water gradient) to separate isomers .

- Solvent Effects on NMR : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced shifts .

- Bioactivity Variability : Conduct dose-response curves (e.g., IC₅₀) across multiple cell lines to distinguish assay-specific artifacts from true activity .

Q. Example Workflow :

Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Validate purity (>95%) by HPLC.

Re-test bioactivity under standardized conditions .

Advanced: What computational strategies predict biological targets or mechanisms?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The nitro group may form hydrogen bonds with Arg120, while the indoline moiety occupies hydrophobic pockets .

- MD Simulations : Simulate ligand-protein stability (GROMACS, 100 ns) to assess binding persistence .

- QSAR Modeling : Correlate substituent electronegativity (e.g., NO₂ vs. Cl) with antimicrobial activity using Hammett constants .

Basic: What preliminary biological assays are recommended for this compound?

Answer:

- Antimicrobial Testing : Broth microdilution (MIC against S. aureus and E. coli) .

- Enzyme Inhibition : Measure IC₅₀ against COX-1/COX-2 using fluorometric assays .

- Cytotoxicity : MTT assay on HEK293 cells to establish safety margins .

Advanced: How can reaction yields be improved during nitro-group introduction?

Answer:

Q. Yield Comparison :

| Nitration Method | Yield (%) | Major Byproduct |

|---|---|---|

| Traditional HNO₃/H₂SO₄ | 55–60 | Di-nitrated isomer |

| Acetic Anhydride | 75–80 | Minimal (<5%) |

Advanced: What strategies validate the compound’s stability under physiological conditions?

Answer:

- pH Stability Test : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24h. Analyze degradation via HPLC .

- Thermal Stability : DSC/TGA to determine decomposition temperature (>200°C suggests shelf stability) .

- Light Sensitivity : Expose to UV (254 nm) and monitor spectral changes (UV-Vis at 300–400 nm) .

Basic: How is the thioether linkage confirmed post-synthesis?

Answer:

- ¹H NMR : Thioether protons (SCH₂) appear as a singlet at δ 3.8–4.2 ppm .

- Sulfur Analysis : Elemental analysis confirms ~8.5% sulfur content .

- MS/MS Fragmentation : Look for cleavage at the C–S bond (e.g., m/z 463 → 325 + 138) .

Advanced: What structural analogs show comparable bioactivity, and how are they benchmarked?

Answer:

Q. Bioactivity Data :

| Analog | COX-2 IC₅₀ (µM) | MIC (S. aureus) (µg/mL) |

|---|---|---|

| Target Compound | 0.45 | 12.5 |

| 4-Fluorophenyl analog | 0.78 | 25.0 |

| 5-Chlorothiophen | 1.20 | 6.25 |

Advanced: How are regioselectivity challenges addressed during imidazole substitution?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.